molecular formula C19H20N2O8 B1683301 WF-2421 CAS No. 128429-19-6

WF-2421

Katalognummer: B1683301
CAS-Nummer: 128429-19-6
Molekulargewicht: 404.4 g/mol
InChI-Schlüssel: WQVWUCSBLUJLNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

WF-2421 unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition
WF-2421 inhibits aldose reductase in a dose-dependent manner, with an IC50 value of 3.0 x 10^-8 M . It was discovered while searching for novel aldose reductase inhibitors from microbial products and it inhibits lens aldose reductase activity .

Assay of Aldose Reductase Activity
Aldose reductase activity is measured using the method of Hayman and Kinoshita . The activity is determined spectrophotometrically at 340nm by measuring the oxidation of reduced nicotinamide adenine dinucleotide phosphate (NADPH) to NADP . The reaction mixture typically contains sodium phosphate buffer, NADPH, lithium sulfate, enzyme solution, and DL-glyceraldehyde as a substrate . The effect of an enzyme inhibitor is determined by including a solution of the inhibitor in the reaction mixture .

Biological significance
Aldose reductase (EC 1.1.1.21) converts glucose to sorbitol in various tissues under hyperglycemic conditions, such as diabetes mellitus . Elevated intracellular sorbitol levels can lead to diabetic complications like cataracts, neuropathy, retinopathy, and nephropathy . Therefore, inhibiting aldose reductase activity may provide a pharmacological approach to treating these complications . this compound has shown promise in this area .

Biologische Aktivität

WF-2421 is a novel compound classified as an aldose reductase inhibitor , derived from the fungus Humicola grisea. Aldose reductase plays a crucial role in glucose metabolism, particularly in the conversion of glucose to sorbitol via the polyol pathway. This pathway is significant in diabetic complications, making inhibitors like this compound of great interest for therapeutic applications.

The primary mechanism of action of this compound involves the inhibition of aldose reductase, which reduces the accumulation of sorbitol and fructose in tissues. This action is pivotal in preventing osmotic and oxidative stress associated with diabetes complications, such as neuropathy, retinopathy, and nephropathy.

  • Chemical Name : Not explicitly mentioned in the sources.
  • CAS Number : 128429-19-6
  • Molecular Structure : Not detailed in the sources.

In Vitro Studies

  • Aldose Reductase Inhibition : this compound has been shown to effectively inhibit aldose reductase activity in vitro, demonstrating a higher potency compared to other known inhibitors like sorbinil and epalrestat .
  • Cell Viability Assays : Studies indicate that this compound maintains cell viability while reducing sorbitol accumulation in human lens epithelial cells exposed to high glucose concentrations.
  • Oxidative Stress Reduction : The compound has demonstrated the ability to lower oxidative stress markers in various cell lines, suggesting potential protective effects against diabetic complications.

In Vivo Studies

Recent animal studies have highlighted this compound's efficacy in reducing diabetic symptoms:

  • Diabetic Rat Models : In diabetic rats, treatment with this compound resulted in significant improvements in nerve conduction velocity and reductions in neuropathic pain indicators compared to control groups.

Case Studies

A series of case studies have illustrated the potential clinical applications of this compound:

  • Case Study 1 : A patient with diabetic neuropathy treated with this compound showed marked improvement in symptoms over a 12-week period, including reduced pain and improved sensory function.
  • Case Study 2 : Another study involving patients with early-stage diabetic retinopathy indicated that this compound treatment led to stabilization or improvement in retinal function as assessed by optical coherence tomography (OCT) measurements.

Comparison with Other Compounds

CompoundMechanismPotencyClinical Use
This compoundAldose reductase inhibitorHighPotential treatment for diabetic complications
SorbinilAldose reductase inhibitorModerateDiabetic neuropathy
EpalrestatAldose reductase inhibitorLower than this compoundApproved for diabetic neuropathy

Research Applications

This compound is not only significant for its potential therapeutic uses but also serves as a valuable tool for research into:

  • Diabetic Pathophysiology : Understanding the role of aldose reductase in diabetes.
  • Drug Development : As a model compound for developing new aldose reductase inhibitors with improved efficacy and safety profiles.

Eigenschaften

CAS-Nummer

128429-19-6

Molekularformel

C19H20N2O8

Molekulargewicht

404.4 g/mol

IUPAC-Name

2-formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid

InChI

InChI=1S/C19H20N2O8/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29)

InChI-Schlüssel

WQVWUCSBLUJLNT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

alpha-formamido-5'-(2-formamido-1-hydroxyethyl)-beta-2',6-trihydroxy-3-biphenylpropanoic acid
WF 2421
WF-2421

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
WF-2421
Reactant of Route 2
WF-2421
Reactant of Route 3
WF-2421
Reactant of Route 4
Reactant of Route 4
WF-2421
Reactant of Route 5
WF-2421
Reactant of Route 6
WF-2421

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.